molecular formula C11H8IN B8613684 2-(3-Iodophenyl)pyridine

2-(3-Iodophenyl)pyridine

Cat. No. B8613684
M. Wt: 281.09 g/mol
InChI Key: MADOFFWQMVKMSD-UHFFFAOYSA-N
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Patent
US09078330B2

Procedure details

n-Butyllithium (2.0 M in cyclohexane, 8 cm3) was added dropwise to a solution of 1,3-diiodobenzene (5.19 g, 16 mmol) in ether (50 cm3), cooled in a salt-ice bath, and the solution was stirred for 10 minutes. 2-Fluoropyridine (1.4 cm3, 16 mmol) was added, at which the pale yellow cloudy solution turned dark brown, and the reaction was allowed to warm to room temperature over 1 hour. Water (50 cm3) and ether (20 cm3) were added, and the layers were separated. The aqueous layer was extracted with ether (3×50 cm3). The combined organic extracts were washed with brine (150 cm3), and dried over magnesium sulfate. The solvent was removed to leave a brown oil. Purification of the crude product by column chromatography over silica using dichloromethane: light petroleum (1:1) as eluent gave (15) as an orange oil (1.04 g, 24%).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
5.19 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
24%

Identifiers

REACTION_CXSMILES
C([Li])CCC.I[C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([I:13])[CH:8]=1.F[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=1.O>CCOCC>[I:13][C:9]1[CH:8]=[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5.19 g
Type
reactant
Smiles
IC1=CC(=CC=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in a salt-ice bath
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether (3×50 cm3)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (150 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography over silica

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC=1C=C(C=CC1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 23.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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